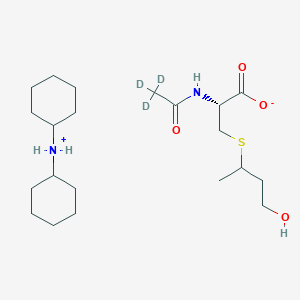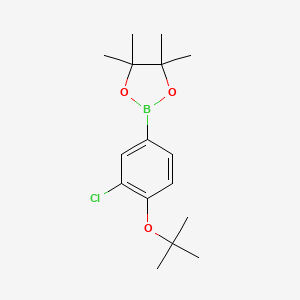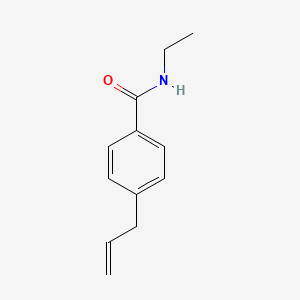
N-Acetyl-d3-S-(3-hydroxypropyl-1-methyl)-L-cysteine Dicyclohexylammonium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-d3-S-(3-hydroxypropyl-1-methyl)-L-cysteine Dicyclohexylammonium Salt is a specialized chemical compound used in various scientific research applications. This compound is a derivative of L-cysteine, an amino acid that plays a crucial role in biological systems. The addition of the N-acetyl group and the d3 isotope labeling makes this compound particularly useful in biochemical and pharmacological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-d3-S-(3-hydroxypropyl-1-methyl)-L-cysteine Dicyclohexylammonium Salt typically involves multiple steps. The process begins with the acetylation of L-cysteine, followed by the introduction of the d3 isotope. The hydroxypropyl group is then added through a substitution reaction. The final step involves the formation of the dicyclohexylammonium salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-d3-S-(3-hydroxypropyl-1-methyl)-L-cysteine Dicyclohexylammonium Salt undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to yield different derivatives with altered biological activities.
Substitution: The hydroxypropyl group can be substituted with other functional groups to create new compounds with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-d3-S-(3-hydroxypropyl-1-methyl)-L-cysteine Dicyclohexylammonium Salt has numerous applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for isotope-labeled studies.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme functions.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in pharmacokinetic studies.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Acetyl-d3-S-(3-hydroxypropyl-1-methyl)-L-cysteine Dicyclohexylammonium Salt involves its interaction with specific molecular targets and pathways. The compound’s acetyl and hydroxypropyl groups allow it to participate in various biochemical reactions, while the d3 isotope labeling enables precise tracking in metabolic studies. The dicyclohexylammonium salt form enhances its stability and solubility, facilitating its use in different experimental setups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Acetyl-L-cysteine
- S-(3-hydroxypropyl)-L-cysteine
- N-Acetyl-d3-L-cysteine
Uniqueness
N-Acetyl-d3-S-(3-hydroxypropyl-1-methyl)-L-cysteine Dicyclohexylammonium Salt stands out due to its unique combination of functional groups and isotope labeling. This makes it particularly valuable in studies requiring precise tracking and analysis of metabolic pathways. Its stability and solubility, enhanced by the dicyclohexylammonium salt form, further distinguish it from similar compounds.
Eigenschaften
Molekularformel |
C21H40N2O4S |
|---|---|
Molekulargewicht |
419.6 g/mol |
IUPAC-Name |
dicyclohexylazanium;(2R)-3-(4-hydroxybutan-2-ylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoate |
InChI |
InChI=1S/C12H23N.C9H17NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(3-4-11)15-5-8(9(13)14)10-7(2)12/h11-13H,1-10H2;6,8,11H,3-5H2,1-2H3,(H,10,12)(H,13,14)/t;6?,8-/m.0/s1/i;2D3 |
InChI-Schlüssel |
FUBHBRRJHGBLML-LEIIFSRUSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSC(C)CCO)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
Kanonische SMILES |
CC(CCO)SCC(C(=O)[O-])NC(=O)C.C1CCC(CC1)[NH2+]C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-2-[2-(chloromethoxy)ethyl]benzene](/img/structure/B13709309.png)

![5-Bromo-6-fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B13709319.png)
![1-Chloronaphtho[1,2-d]isoxazole](/img/structure/B13709324.png)








![2-(1,4-Dioxaspiro[4.5]decan-8-yl)pyrimidine](/img/structure/B13709365.png)

